molecular formula C9H13N3O B7975771 3-Amino-N-isopropylisonicotinamide

3-Amino-N-isopropylisonicotinamide

Cat. No.: B7975771
M. Wt: 179.22 g/mol
InChI Key: KXIUXXQHHIODIL-UHFFFAOYSA-N
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Description

3-Amino-N-isopropylisonicotinamide is a chemical compound with the molecular formula C9H13N3O It is a derivative of isonicotinamide, featuring an amino group and an isopropyl group attached to the nitrogen atom of the isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine, followed by the introduction of an amino group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-isopropylisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropylisonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-isopropylisonicotinamide is unique due to the presence of both an amino group and an isopropyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N-propan-2-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-3-4-11-5-8(7)10/h3-6H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIUXXQHHIODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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